Fura Red

Description

Properties

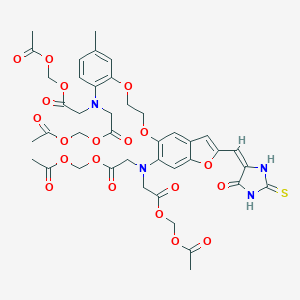

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-[(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-4-methylanilino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H44N4O20S/c1-23-6-7-31(44(15-36(50)61-19-57-24(2)46)16-37(51)62-20-58-25(3)47)34(10-23)55-8-9-56-35-12-28-11-29(13-30-40(54)43-41(66)42-30)65-33(28)14-32(35)45(17-38(52)63-21-59-26(4)48)18-39(53)64-22-60-27(5)49/h6-7,10-14H,8-9,15-22H2,1-5H3,(H2,42,43,54,66) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEXQZRGUKALLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(O3)C=C4C(=O)NC(=S)N4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H44N4O20S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101098184 | |

| Record name | Glycine, N-[2-[(acetyloxy)methoxy]-2-oxoethyl]-N-[5-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]-2-[(5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-6-benzofuranyl]-, (acetyloxy)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101098184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

944.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149732-62-7 | |

| Record name | Glycine, N-[2-[(acetyloxy)methoxy]-2-oxoethyl]-N-[5-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]-2-[(5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-6-benzofuranyl]-, (acetyloxy)methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149732-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-[2-[(acetyloxy)methoxy]-2-oxoethyl]-N-[5-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]-2-[(5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-6-benzofuranyl]-, (acetyloxy)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101098184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fura Red: An In-depth Technical Guide to Ratiometric Calcium Measurement

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Fura Red, a fluorescent indicator for the ratiometric measurement of intracellular calcium. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms of this compound, detailed experimental protocols, and data analysis strategies.

Core Principle of this compound for Calcium Measurement

This compound is a visible light-excitable analog of the well-known UV-excitable calcium indicator, Fura-2.[1] Its primary advantage lies in its ratiometric nature, which allows for more accurate quantification of intracellular calcium concentrations by minimizing issues such as uneven dye loading, photobleaching, and variations in cell thickness.[2]

The fundamental principle of this compound's function is a calcium-dependent shift in its fluorescence excitation spectrum. While the emission wavelength remains relatively constant, the efficiency of excitation at different wavelengths changes upon calcium binding. Specifically, when this compound binds to Ca2+, its fluorescence emission decreases when excited at approximately 488 nm.[1] For ratiometric analysis, two different excitation wavelengths are typically used, often from violet (around 406 nm) and green (around 532 nm) lasers.[3] The ratio of the fluorescence intensities emitted when excited at these two wavelengths provides a quantitative measure of the intracellular calcium concentration.

Quantitative Data Presentation

For effective experimental design and data interpretation, a clear understanding of this compound's properties is crucial. The following tables summarize the key quantitative data for this compound and provide a comparison with other common calcium indicators.

Table 1: Spectral Properties of this compound

| State | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| Ca2+-bound | ~435[4] | ~639-660[4][5] |

| Ca2+-free | ~470-488[5][6] | ~650-660[5][6] |

Table 2: Dissociation Constant (Kd) of this compound

| Dissociation Constant (Kd) | Measurement Conditions/Cell Type | Reference |

| 1.1-1.6 µM | In myoplasm of frog skeletal muscle fibers | [7] |

| -21.3 ml mol-1 (mean reaction volume for dissociation) | In physiological Ca2+-buffered solutions under pressure | [8][9] |

Note: The apparent Kd in the cellular environment can be influenced by factors such as protein binding, viscosity, and temperature, and may differ from in vitro measurements.[7]

Table 3: Comparison of Common Fluorescent Calcium Indicators

| Indicator | Type | Excitation (nm) | Emission (nm) | Kd | Advantages | Disadvantages |

| This compound | Ratiometric (Excitation Shift) | ~435 / ~470[4][6] | ~650[6] | ~1.1-1.6 µM (in situ)[7] | Visible light excitation, ratiometric, suitable for flow cytometry.[3] | Lower fluorescence intensity compared to some other dyes. |

| Fura-2 | Ratiometric (Excitation Shift) | ~340 / ~380[2] | ~510[2] | ~145 nM[2] | High affinity for Ca2+, well-established ratiometric dye.[10] | Requires UV excitation which can be phototoxic.[1] |

| Fluo-4 | Single Wavelength | ~494 | ~516 | ~345 nM[10] | Bright fluorescence signal, simple single-wavelength measurement. | Non-ratiometric, susceptible to artifacts from dye loading and photobleaching.[10] |

| Indo-1 | Ratiometric (Emission Shift) | ~350[2] | ~405 / ~485[2] | ~230 nM | Ratiometric, suitable for laser scanning microscopy.[2] | Prone to photobleaching.[2] |

Experimental Protocols

Accurate and reproducible data acquisition requires meticulous adherence to optimized experimental protocols. The following sections provide detailed methodologies for cell loading, microscopy, flow cytometry, and in situ calibration using this compound.

Cell Loading with this compound-AM

The acetoxymethyl (AM) ester form of this compound is membrane-permeant and is used to load the dye into live cells. Once inside the cell, cytosolic esterases cleave the AM group, trapping the active, membrane-impermeant form of this compound in the cytoplasm.

Materials:

-

This compound, AM (stock solution in anhydrous DMSO)

-

Pluronic F-127 (10% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (optional, to inhibit dye leakage)

Protocol:

-

Prepare Loading Solution:

-

Thaw the this compound, AM stock solution and Pluronic F-127 solution at room temperature.

-

Prepare a working solution of this compound, AM in HBSS at a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.[6]

-

To aid in the solubilization of the AM ester in the aqueous buffer, first mix the this compound, AM stock with an equal volume of 10% Pluronic F-127 before diluting in HBSS. The final concentration of Pluronic F-127 should be around 0.02-0.04%.[11]

-

If dye leakage is a concern, probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.[6]

-

-

Cell Loading:

-

Culture cells on coverslips (for microscopy) or in suspension (for flow cytometry) to the desired confluency.

-

Remove the culture medium and wash the cells once with pre-warmed HBSS.

-

Add the this compound, AM loading solution to the cells.

-

Incubate for 30-60 minutes at 37°C in the dark.[6] The optimal loading time may vary between cell types.

-

-

De-esterification:

-

After incubation, wash the cells twice with pre-warmed HBSS to remove extracellular dye.

-

Incubate the cells in fresh HBSS (with probenecid if used during loading) for a further 30 minutes at room temperature to allow for complete de-esterification of the dye by cellular esterases.

-

Ratiometric Calcium Imaging with Microscopy

Equipment:

-

Fluorescence microscope equipped with an excitation light source capable of rapidly switching between two wavelengths (e.g., ~435 nm and ~470 nm).

-

Appropriate emission filter for this compound (e.g., >610 nm).

-

Sensitive camera (e.g., sCMOS or EMCCD).

-

Image acquisition and analysis software.

Protocol:

-

Load cells with this compound-AM as described in section 3.1.

-

Mount the coverslip with the loaded cells onto the microscope stage in a perfusion chamber with HBSS.

-

Acquire a background image from a cell-free region of the coverslip for each excitation wavelength.

-

Excite the cells alternately with the two selected wavelengths (e.g., 435 nm and 470 nm) and capture the corresponding fluorescence emission images (at >610 nm).

-

Record a baseline fluorescence ratio for a period before stimulating the cells.

-

Apply the experimental stimulus (e.g., agonist, ionophore) to induce a change in intracellular calcium.

-

Continue to acquire image pairs at the two excitation wavelengths throughout the experiment.

-

For each time point, subtract the background fluorescence from each image.

-

Calculate the ratio of the fluorescence intensities (e.g., F435 / F470) for each pixel or region of interest (ROI).

-

The change in this ratio over time reflects the change in intracellular calcium concentration.

Ratiometric Calcium Measurement with Flow Cytometry

Equipment:

-

Flow cytometer equipped with at least two lasers for excitation (e.g., violet laser at ~406 nm and a green laser at ~532 nm).[3]

-

Appropriate emission filters for detecting this compound fluorescence from each laser (e.g., 660/20 BP for the violet laser and 710/50 BP for the green laser).[12]

-

Flow cytometry analysis software.

Protocol:

-

Load cells in suspension with this compound-AM as described in section 3.1.

-

Resuspend the cells at a concentration of 1-2 x 10^6 cells/mL in HBSS.[13]

-

Acquire a baseline reading of the cell population on the flow cytometer for a short period (e.g., 30-60 seconds) to establish the resting calcium level.

-

Add the stimulus to the cell suspension and immediately continue acquiring data.

-

Record the fluorescence intensity from both emission channels over time.

-

For data analysis, gate on the cell population of interest.

-

Calculate the ratio of the mean fluorescence intensities from the two channels (e.g., MFI from 406 nm excitation / MFI from 532 nm excitation).[3]

-

Plot the ratio over time to visualize the calcium flux.

References

- 1. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ratiometric Analysis of this compound by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectrum [this compound (calcium bound)] | AAT Bioquest [aatbio.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Calcium Sensitive Fluorescent Dyes Fluo-4 and this compound under Pressure: Behaviour of Fluorescence and Buffer Properties under Hydrostatic Pressures up to 200 MPa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcium Sensitive Fluorescent Dyes Fluo-4 and this compound under Pressure: Behaviour of Fluorescence and Buffer Properties under Hydrostatic Pressures up to 200 MPa | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Calcium Flux Using Calcium Green and this compound | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

Fura Red: An In-depth Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Fura Red, a fluorescent calcium indicator utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical and spectral properties, and provides detailed experimental protocols for its application in cellular calcium measurements.

Core Chemical and Physical Properties

This compound is a visible light-excitable calcium indicator that is an analog of the well-known ratiometric dye, Fura-2. Its chemical structure is designed to chelate calcium ions, leading to changes in its fluorescent properties. The acetoxymethyl (AM) ester form of this compound is cell-permeant, allowing for non-invasive loading into live cells. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive form of the dye within the cytoplasm.

Below is a summary of the key chemical and physical properties of this compound, AM.

| Property | Value |

| Chemical Name | This compound, acetoxymethyl ester |

| CAS Number | 149732-62-7[1] |

| Molecular Formula | C₄₉H₅₀N₄O₂₃ |

| Molecular Weight | 1088.99 g/mol [2] |

Spectral Properties and Ratiometric Measurement of Intracellular Calcium

This compound exhibits changes in its fluorescence upon binding to calcium, which allows for the ratiometric determination of intracellular calcium concentrations. This ratiometric approach minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness, thus providing more accurate and reproducible measurements.[3]

Upon binding to Ca²⁺, this compound's fluorescence emission decreases when excited at approximately 488 nm.[4] However, for ratiometric measurements, different excitation wavelengths are utilized. In flow cytometry applications, this compound is often excited with a violet laser (around 406 nm) and a green laser (around 532 nm).[4][5][6] An increase in intracellular calcium leads to a rise in fluorescence emission when excited by the violet laser and a concurrent decrease in emission when excited by the green laser.[4][6][7][8] The ratio of the fluorescence intensities at these two emission wavelengths provides a quantitative measure of the intracellular calcium concentration.

The key spectral properties of this compound in its calcium-free and calcium-bound states are summarized in the table below.

| State | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| Ca²⁺-free | ~472[9] | ~664[9] |

| Ca²⁺-bound | ~435[10][11] | ~639[2][10][11] |

| Ratiometric (Flow Cytometry) | 406 (Violet Laser) / 532 (Green Laser)[4][5][6] | Increase with 406 nm excitation, Decrease with 532 nm excitation[4][6][7][8] |

Dissociation Constant (K_d): The dissociation constant (K_d) for this compound's binding to calcium is a critical parameter for quantifying calcium concentrations. The apparent K_d in the intracellular environment can be influenced by factors such as protein binding.

Experimental Protocols

This section provides a detailed methodology for the use of this compound, AM in measuring intracellular calcium concentrations in live cells.

Reagent Preparation

-

This compound, AM Stock Solution (2-5 mM):

-

Dissolve this compound, AM in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to prepare a 2 mM stock solution, dissolve 1 mg of this compound, AM in 459.14 µL of DMSO.[5]

-

The stock solution should be prepared fresh on the day of the experiment. If storage is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C, protected from light and moisture.[5]

-

-

Pluronic™ F-127 Solution (10% w/v):

-

Pluronic™ F-127 is a non-ionic surfactant used to aid the dispersion of the AM ester in the aqueous loading buffer.

-

Prepare a 10% (w/v) solution in DMSO.

-

-

Probenecid Solution (25 mM):

-

Probenecid is an anion-transport inhibitor that can be used to reduce the leakage of the de-esterified dye from the cells.[12]

-

To prepare a 25 mM solution, dissolve 72 mg of probenecid in 0.3 mL of 1 M NaOH and bring the final volume to 10 mL with a suitable buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (HHBS).[5]

-

-

Loading Buffer:

-

Prepare the loading buffer by diluting the this compound, AM stock solution and Pluronic™ F-127 into a physiological buffer (e.g., HHBS).

-

The final concentration of this compound, AM for cell loading is typically between 1-5 µM.[2][5][6]

-

The final concentration of Pluronic™ F-127 is typically 0.01-0.04%.[2][5]

-

If using probenecid, its final concentration in the loading buffer is typically 1 mM.[5]

-

Cell Loading Procedure

-

Culture cells to the desired confluency on coverslips or in a multi-well plate.

-

Remove the culture medium and wash the cells once with the physiological buffer (e.g., HHBS).

-

Add the prepared loading buffer to the cells.

-

Incubate the cells at 37°C for 30-60 minutes in the dark.[2][12][13] The optimal loading time should be determined empirically for each cell type.

-

After incubation, wash the cells twice with the physiological buffer to remove excess dye.

-

Incubate the cells for a further 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.[6]

Measurement of Intracellular Calcium

For fluorescence microscopy or plate reader-based assays, the fluorescence intensity is measured at the appropriate excitation and emission wavelengths. For ratiometric measurements, the ratio of the fluorescence intensities at two different emission wavelengths (when excited at two different wavelengths) is calculated.

For flow cytometry, the following steps can be followed:

-

After loading, resuspend the cells in the physiological buffer.

-

Add the stimulant of interest (e.g., a GPCR agonist) and continue to record the fluorescence.

-

For ratiometric analysis, excite the cells with a violet laser (e.g., 406 nm) and a green laser (e.g., 532 nm).[4][5][6]

-

Detect the emission using appropriate filter sets (e.g., 660/20 BP for the violet laser and 710/50 BP for the green laser).[5]

-

Calculate the ratio of the emission intensity from the violet laser over the emission intensity from the green laser.[4][6][8]

Calibration of the Calcium Signal

To convert the fluorescence ratio to an absolute intracellular calcium concentration, a calibration procedure is required. This typically involves determining the minimum ratio (R_min) in a calcium-free environment and the maximum ratio (R_max) in a calcium-saturating environment. This can be achieved by treating the cells with an ionophore (e.g., ionomycin) in the presence of a calcium chelator (e.g., EGTA) for R_min and a high concentration of calcium for R_max.

Visualization of Signaling Pathways and Workflows

GPCR-Mediated Calcium Signaling Pathway

The following diagram illustrates a typical Gq-coupled G-protein coupled receptor (GPCR) signaling pathway that leads to an increase in intracellular calcium, a process that can be monitored using this compound.[9][12][14][15]

Caption: GPCR-mediated intracellular calcium release pathway.

Experimental Workflow for this compound-based Calcium Assay

The following diagram outlines the typical experimental workflow for measuring intracellular calcium using this compound, AM and flow cytometry.[4][6][7]

Caption: Experimental workflow for a this compound calcium assay.

References

- 1. How does this compound work? | AAT Bioquest [aatbio.com]

- 2. Synthesis and Properties of Asante Calcium Red –a Novel Family of Long Excitation Wavelength Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ratiometric Analysis of this compound by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ratiometric Analysis of this compound by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Spectrum [this compound (calcium bound)] | AAT Bioquest [aatbio.com]

- 10. GPCR mediated control of calcium dynamics: A systems perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ionbiosciences.com [ionbiosciences.com]

- 12. researchgate.net [researchgate.net]

- 13. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Calcium Flux Using Calcium Green and this compound | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 15. researchgate.net [researchgate.net]

Fura Red AM Ester Hydrolysis: A Technical Guide for Cellular Calcium Measurement

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrolysis mechanism of Fura Red™ AM ester, a crucial step for the intracellular measurement of calcium ions (Ca²⁺). This document details the chemical transformation, spectral properties, and practical application of this compound™ for robust and reliable calcium signaling analysis.

Introduction: The Gateway to Intracellular Calcium Measurement

This compound™ is a fluorescent calcium indicator that, after intracellular hydrolysis, exhibits a spectral shift upon binding to Ca²⁺. Its acetoxymethyl (AM) ester form, this compound™ AM, is a cell-permeant derivative that can be passively loaded into living cells. This non-invasive loading technique makes it a valuable tool for studying intracellular calcium dynamics in a variety of cell types. The core principle of its utility lies in the enzymatic conversion of the non-fluorescent, membrane-permeable AM ester into a fluorescent, membrane-impermeable form that is trapped within the cell.

The Hydrolysis Mechanism: From Pro-Probe to Active Sensor

The transformation of this compound™ AM into its active, calcium-sensitive form is a two-step process mediated by intracellular esterases.

Step 1: Cellular Uptake

This compound™ AM, being hydrophobic and uncharged, readily crosses the plasma membrane and enters the cytoplasm.

Step 2: Enzymatic Cleavage

Once inside the cell, ubiquitous intracellular esterases recognize and hydrolyze the acetoxymethyl ester groups. This enzymatic action cleaves the AM esters, releasing formaldehyde and acetic acid as byproducts. The hydrolysis of the ester groups reveals the carboxylate groups of the this compound™ molecule. This conversion renders the molecule negatively charged and therefore membrane-impermeable, effectively trapping it within the cytoplasm. This intracellularly trapped this compound™ is now capable of binding to free calcium ions.

Quantitative Data Presentation

The spectral properties of this compound™ undergo significant changes upon hydrolysis and subsequent binding to calcium. These shifts are fundamental to its use as a ratiometric indicator.

| Parameter | This compound™ AM (Pre-hydrolysis) | This compound™ (Post-hydrolysis, Ca²⁺-free) | This compound™ (Post-hydrolysis, Ca²⁺-bound) |

| Excitation Max (nm) | ~488 | ~472[1] | ~435 |

| Emission Max (nm) | Weakly Fluorescent | ~664[1] | ~639 |

| Dissociation Constant (Kd) for Ca²⁺ | N/A | N/A | 1.1 - 1.6 µM (in myoplasm)[2][3] |

Experimental Protocols

Accurate measurement of intracellular calcium using this compound™ AM requires careful attention to the experimental protocol. The following is a generalized methodology.

Reagent Preparation

-

This compound™ AM Stock Solution: Prepare a 1-5 mM stock solution of this compound™ AM in anhydrous dimethyl sulfoxide (DMSO).

-

Pluronic™ F-127 Solution: Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in DMSO. Pluronic™ F-127 is a non-ionic surfactant that aids in the dispersion of the AM ester in aqueous media.

-

Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline solution buffered to pH 7.2-7.4 with HEPES.

Cell Loading Protocol

-

Cell Preparation: Plate cells on a suitable imaging dish or microplate and culture to the desired confluency.

-

Loading Solution Preparation: On the day of the experiment, dilute the this compound™ AM stock solution into the loading buffer to a final working concentration of 1-5 µM. For improved loading, the this compound™ AM stock solution can be mixed with an equal volume of the 20% Pluronic™ F-127 stock solution before dilution in the loading buffer.

-

Cell Incubation: Remove the culture medium from the cells and replace it with the this compound™ AM loading solution. Incubate the cells for 30-60 minutes at 37°C.

-

Washing: After incubation, wash the cells two to three times with fresh, pre-warmed loading buffer to remove extracellular this compound™ AM.

-

De-esterification: Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the intracellular this compound™ AM by cellular esterases.

-

Imaging: The cells are now loaded with the active form of this compound™ and are ready for fluorescence imaging.

Note: To prevent the active dye from being extruded from the cells by organic anion transporters, the loading and imaging buffers can be supplemented with 1-2.5 mM probenecid.

Conclusion

The hydrolysis of this compound™ AM ester by intracellular esterases is a fundamental process that enables the use of this powerful tool for monitoring intracellular calcium dynamics. By understanding the mechanism of this conversion and adhering to optimized experimental protocols, researchers can achieve reliable and reproducible measurements of Ca²⁺ signaling, providing valuable insights in various fields of biological and pharmacological research.

References

Fura Red: A Technical Guide to Spectral Properties for Live-Cell Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

Fura Red is a fluorescent, ratiometric calcium (Ca²⁺) indicator designed for use with visible-light excitation sources. As an analog of the well-known Fura-2, it offers distinct advantages for measuring intracellular Ca²⁺, particularly in minimizing autofluorescence and enabling multiplexing with other fluorescent probes.[1][2] This guide provides an in-depth overview of this compound's spectral properties, detailed experimental protocols, and the signaling context in which it is a valuable tool.

Core Spectral and Chemical Properties

Unlike UV-excitable indicators, this compound operates within the visible spectrum, making it compatible with a broader range of common laboratory equipment, including argon-ion lasers (488 nm line), confocal microscopes, and flow cytometers.[1][3] A key characteristic of this compound is that its fluorescence intensity decreases upon binding to Ca²⁺ when excited near 488 nm.[3][4][5] This inverse response is a critical consideration for experimental design and data analysis.

For ratiometric measurements, which correct for variations in dye loading, cell thickness, and photobleaching, this compound is typically excited at two different wavelengths.[6][7] Common excitation pairs include 420/480 nm and 457/488 nm.[1] In flow cytometry, a ratio of signals from violet (e.g., 406 nm) and green (e.g., 532 nm) lasers has been successfully used, detecting an increase in emission from the violet laser and a concurrent decrease from the green laser upon Ca²⁺ binding.[6][8]

The spectral and chemical properties of this compound are summarized below.

| Property | Value (Ca²⁺-Free) | Value (Ca²⁺-Bound) | Notes |

| Excitation Max | ~472 nm[9] | ~435 nm[10] | Ratiometric imaging uses pairs like 420/480 nm or 406/532 nm.[1][6] |

| Emission Max | ~664 nm[9] | ~639 nm[2][10] | Long-wavelength emission minimizes interference from cellular autofluorescence.[1] |

| Response to Ca²⁺ | High Fluorescence | Low Fluorescence | When excited at ~488 nm, fluorescence decreases as Ca²⁺ binds.[3][4][5] |

| K_d_ (in vitro) | ~145 nM (Fura-2) | ~145 nM (Fura-2) | The K_d_ for this compound is similar to Fura-2. In myoplasm, the apparent K_d_ can increase to 1.1-1.6 µM due to binding with cellular components.[7] |

| Quantum Yield | Not specified | Not specified | Fluorescence is noted to be weaker than other visible-light indicators.[1] |

| Extinction Coeff. | Not specified | Not specified | Weaker fluorescence may necessitate higher loading concentrations.[1] |

| Formulation | Acetoxymethyl (AM) ester (cell-permeant)[1][11] | Potassium salt (cell-impermeant)[12] | AM ester is hydrolyzed by intracellular esterases to trap the active dye.[13] |

Experimental Protocols and Workflows

Accurate and reproducible measurements with this compound require careful attention to reagent preparation, cell loading, imaging, and calibration.

Cell Loading with this compound-AM

The acetoxymethyl (AM) ester form of this compound is used to passively load the indicator into live cells.[13]

Reagents:

-

This compound, AM (typically 1-5 mM stock in anhydrous DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, pH 7.2-7.4

-

Pluronic® F-127 (e.g., 10% w/v stock in distilled water) to aid dye solubilization[6][11]

-

Probenecid (e.g., 25 mM stock) to inhibit anion transporters and improve dye retention[11]

Protocol:

-

Prepare Loading Solution: For a final concentration of 1-5 µM this compound, AM, dilute the DMSO stock into the physiological buffer. It is highly recommended to add Pluronic® F-127 (final concentration ~0.01-0.04%) and Probenecid (final concentration ~1 mM) to the loading solution.[6][11]

-

Cell Loading:

-

For adherent cells, replace the culture medium with the loading solution.

-

For suspension cells, pellet the cells and resuspend them in the loading solution at a density of approximately 1x10⁷ cells/mL.[6]

-

-

Incubation: Incubate the cells for 30-60 minutes at 37°C.[6][14] Optimal loading time and dye concentration should be determined empirically for each cell type.

-

Wash and De-esterification: After loading, wash the cells with fresh buffer (containing Probenecid if used) to remove extracellular dye. Incubate for an additional 30 minutes to allow for complete de-esterification of the AM ester by cellular esterases.[15]

Figure 1. Experimental workflow for intracellular calcium imaging using this compound-AM.

In Situ Calcium Calibration

To convert fluorescence ratios into absolute Ca²⁺ concentrations, an in situ calibration is performed to determine the minimum (R_min_) and maximum (R_max_) ratios. This is achieved using a Ca²⁺ ionophore to equilibrate intracellular and extracellular Ca²⁺ levels.[16][17]

Reagents:

-

This compound-loaded cells

-

Ca²⁺-free buffer (e.g., HBSS with 5-10 mM EGTA)

-

High Ca²⁺ buffer (e.g., HBSS with 10 mM CaCl₂)

-

Ca²⁺ Ionophore (e.g., Ionomycin or 4-Bromo A23187, 5-10 µM final concentration)

-

(Optional) Digitonin or Triton X-100 for determining background fluorescence[16][18]

Protocol:

-

Determine R_max_ (Maximum Ratio):

-

Perfuse the this compound-loaded cells with the high Ca²⁺ buffer.

-

Add the ionophore (e.g., ionomycin) to a final concentration of 5-10 µM to saturate the intracellular dye with Ca²⁺.

-

Record the stable, maximum fluorescence ratio. This value is R_max_.[16]

-

-

Determine R_min_ (Minimum Ratio):

-

Wash the cells thoroughly with the Ca²⁺-free buffer containing the ionophore. This will chelate all intracellular Ca²⁺.

-

Record the stable, minimum fluorescence ratio. This value is R_min_.[16]

-

-

Calculate Intracellular Calcium: The intracellular free Ca²⁺ concentration ([Ca²⁺]i) can then be calculated using the Grynkiewicz equation:[15][18][19]

[Ca²⁺]i = K_d_ * Q * [(R - R_min_) / (R_max_ - R)]

Where:

-

K_d_ is the dissociation constant of this compound for Ca²⁺.

-

R is the experimentally measured fluorescence ratio.

-

R_min_ and R_max_ are the minimum and maximum ratios determined during calibration.

-

Q is the ratio of fluorescence intensities at the second excitation wavelength (e.g., 480 nm) for the Ca²⁺-free and Ca²⁺-bound forms of the dye.[18]

-

Application in Cellular Signaling

This compound is an excellent tool for investigating signaling pathways that involve changes in intracellular Ca²⁺, a ubiquitous second messenger. A classic example is the Gq protein-coupled receptor (GPCR) pathway.

Figure 2. The Gq-PLC-IP₃ signaling pathway leading to intracellular Ca²⁺ release.

Activation of a Gq-coupled receptor by an agonist leads to the activation of Phospholipase C (PLC).[20] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[20] IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[20] This transient increase in cytosolic Ca²⁺ can be precisely measured using this compound, providing quantitative data on receptor activation and downstream signaling dynamics.

References

- 1. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Ratiometric Calcium Indicators | AAT Bioquest [aatbio.com]

- 3. How does this compound work? | AAT Bioquest [aatbio.com]

- 4. This compound/Fura Red AM (Ca2+free) FluoroFinder [app.fluorofinder.com]

- 5. AAT Bioquest: Fura-Red & Cal Red™ R525/650: Long-Wavelength Ratiometric Calcium Indicators for Live Cells [aatbioquest.blogspot.com]

- 6. Ratiometric Analysis of this compound by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of this compound as an intracellular calcium indicator in frog skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ratiometric Analysis of this compound by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets | PLOS One [journals.plos.org]

- 9. Spectrum [this compound (calcium free)] | AAT Bioquest [aatbio.com]

- 10. Spectrum [this compound (calcium bound)] | AAT Bioquest [aatbio.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. This compound, potassium salt | AAT Bioquest [aatbio.com]

- 13. Calcium imaging - Wikipedia [en.wikipedia.org]

- 14. hellobio.com [hellobio.com]

- 15. moodle2.units.it [moodle2.units.it]

- 16. benchchem.com [benchchem.com]

- 17. ionoptix.com [ionoptix.com]

- 18. tools.thermofisher.com [tools.thermofisher.com]

- 19. The use of fura-2 for estimating Ca buffers and Ca fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

Fura Red: A Technical Guide to its Fluorescence Response to Calcium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Fura Red, a ratiometric, visible light-excitable fluorescent indicator used for the quantitative measurement of intracellular calcium ([Ca²⁺]ᵢ). We will delve into the core principles of its fluorescence change upon calcium binding, present key quantitative data, provide detailed experimental methodologies, and illustrate relevant biological and experimental workflows.

Core Principles of this compound Calcium Indication

This compound is a fluorescent chelator based on the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) structure, which gives it a high selectivity for Ca²⁺ over other divalent cations like Mg²⁺. Unlike many calcium indicators that exhibit an increase in fluorescence upon binding calcium, this compound's fluorescence intensity decreases when excited at approximately 488 nm as intracellular calcium concentration rises.[1][2]

The key advantage of this compound lies in its ratiometric nature. When bound to Ca²⁺, its peak excitation wavelength shifts to a shorter wavelength. This spectral shift allows for the measurement of fluorescence at two different excitation wavelengths. The ratio of the fluorescence intensities at these two wavelengths provides a quantitative measure of [Ca²⁺]ᵢ that is largely independent of confounding variables such as dye concentration, cell path length, and photobleaching.[1][3]

Common excitation wavelength pairs for ratiometric measurements include 420 nm / 480 nm and 457 nm / 488 nm.[1][3] For flow cytometry applications, excitation using violet (406 nm) and green (532 nm) lasers has also been successfully employed.[4] The emission maximum remains relatively constant at around 640-660 nm.[5][6]

Quantitative Data Presentation

The following tables summarize the key spectral and binding properties of this compound. It is important to note that while spectral characteristics are well-documented, precise photophysical parameters such as molar extinction coefficient and quantum yield are not as consistently reported in literature as they are for other dyes like Fura-2.

Table 1: Spectral Properties of this compound

| State | Excitation Max (λ_ex) | Emission Max (λ_em) | Description |

| Ca²⁺-Free | ~471 nm | ~652 nm | Fluorescence is highest in the calcium-free state when excited near this wavelength. |

| Ca²⁺-Bound | ~435 nm | ~639 nm | Binding to calcium shifts the excitation maximum to a shorter wavelength.[7] |

| Ratiometric Excitations | 420 nm / 480 nm | ~660 nm | A common pair for fluorescence microscopy.[3] |

| 406 nm / 532 nm | ~660 nm | A pair used for flow cytometry applications.[4] | |

| Common Excitation | 488 nm | ~660 nm | Widely used single wavelength for non-ratiometric observation, where fluorescence decreases with Ca²⁺.[1][2] |

Table 2: Calcium Binding Properties of this compound

| Parameter | Value (in vitro) | Value (in situ) | Notes |

| Dissociation Constant (K_d) | ~400 nM | 1.1 - 1.6 µM | The K_d is a measure of binding affinity. The in situ value can be significantly higher due to interactions with the cytoplasmic environment, as observed in frog skeletal muscle fibers.[8][9] |

| Mean Reaction Volume (Δ_dV̄) | -21.3 mL/mol | - | This value relates to the change in volume upon dissociation of Ca²⁺ from the dye, which is relevant for high-pressure microscopy studies. |

Note: Data on Molar Extinction Coefficient (ε), Quantum Yield (Φ), and Fluorescence Lifetime (τ) for this compound are not consistently available in the reviewed literature.

Experimental Protocols

Accurate measurement of [Ca²⁺]ᵢ using this compound requires careful attention to dye loading, imaging, and calibration procedures. The following are representative protocols for fluorescence microscopy and flow cytometry.

Protocol for Ratiometric Calcium Imaging in Adherent Cells

This protocol is adapted from standard methods for acetoxymethyl (AM) ester dyes.

Materials:

-

This compound, AM (cell-permeant form)

-

High-quality, anhydrous Dimethyl sulfoxide (DMSO)

-

Pluronic™ F-127

-

HEPES-buffered saline solution (HBSS) or other physiological buffer (phenol red-free)

-

Probenecid (optional, anion-exchange inhibitor to prevent dye leakage)

-

Ionomycin (calcium ionophore)

-

EGTA (calcium chelator)

-

High calcium and zero calcium calibration buffers

Procedure:

-

Reagent Preparation:

-

Prepare a 1-5 mM stock solution of this compound, AM in anhydrous DMSO. Vortex to dissolve. Store desiccated at -20°C.

-

Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in DMSO.

-

Prepare a working dye loading buffer. Dilute the this compound, AM stock solution into physiological buffer to a final concentration of 1-5 µM. To aid in solubilization, pre-mix the this compound, AM aliquot with an equal volume of the 20% Pluronic F-127 stock solution before final dilution.

-

If using, add probenecid to the final loading buffer (typically 1-2.5 mM).

-

-

Cell Loading:

-

Grow adherent cells on coverslips to the desired confluency.

-

Remove the culture medium and wash the cells once with the physiological buffer.

-

Add the this compound loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal time and concentration should be determined empirically for each cell type.

-

After incubation, wash the cells two to three times with fresh physiological buffer to remove extracellular dye.

-

Incubate the cells for a further 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

-

-

Imaging:

-

Mount the coverslip onto an imaging chamber on a fluorescence microscope equipped for ratiometric imaging.

-

Excite the cells alternately at ~420 nm and ~480 nm, and collect the emitted fluorescence at >620 nm.

-

Acquire a baseline fluorescence ratio before applying a stimulus.

-

Add the agonist or stimulus of interest and record the change in the fluorescence ratio over time.

-

-

In Situ Calibration (to convert ratio to [Ca²⁺]):

-

At the end of the experiment, determine the minimum ratio (Rₘᵢₙ) by perfusing the cells with a zero-calcium buffer containing EGTA (e.g., 5-10 mM) and a low dose of a calcium ionophore like ionomycin (e.g., 1-5 µM) to deplete intracellular calcium.

-

Determine the maximum ratio (Rₘₐₓ) by perfusing with a high-calcium buffer (e.g., 1-10 mM Ca²⁺) containing the same concentration of ionomycin to saturate the dye with calcium.

-

Calculate the intracellular calcium concentration using the Grynkiewicz equation: **[Ca²⁺] = K_d * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (F_free at λ₂ / F_bound at λ₂) ** Where R is the experimental ratio, K_d is the dissociation constant, and (F_free at λ₂ / F_bound at λ₂) is the ratio of fluorescence intensities at the second excitation wavelength for calcium-free and calcium-bound dye.

-

Protocol for Calcium Flux by Flow Cytometry

This protocol is ideal for measuring responses in cell suspensions and heterogeneous populations.

Materials:

-

Same as for microscopy, but cells will be in suspension.

Procedure:

-

Cell Preparation & Loading:

-

Prepare a single-cell suspension at a concentration of 1-5 x 10⁶ cells/mL in a physiological buffer.

-

Add this compound, AM to a final concentration of 1-5 µM (pre-mixed with Pluronic F-127 as described above).

-

Incubate for 30 minutes at 37°C, protected from light.

-

Wash the cells once by centrifugation and resuspend in fresh buffer to remove excess dye.

-

Allow cells to de-esterify for at least 30 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Equilibrate the cell suspension at 37°C for 5-10 minutes before analysis.

-

Set up the flow cytometer to excite with violet (~405 nm) and blue/green (~488-532 nm) lasers and to collect emission in a red channel (~660/20 nm bandpass filter).

-

Acquire a baseline signal for 20-30 seconds to establish the resting state ratio.

-

Briefly remove the sample tube, add the stimulus (e.g., GPCR agonist, ionomycin), and immediately re-acquire the sample, recording continuously for several minutes.

-

Analyze the data using kinetics software to plot the ratio of fluorescence intensity from the two excitation lasers over time.

-

Mandatory Visualizations

Signaling Pathway: GPCR-Mediated Calcium Release

The diagram below illustrates a canonical Gq-coupled G-protein-coupled receptor (GPCR) signaling pathway, a common application for this compound. Activation of this pathway leads to an increase in intracellular calcium, which is detected by the indicator.

Caption: GPCR signaling cascade leading to intracellular calcium release measured by this compound.

Experimental Workflow: Ratiometric Imaging

The following diagram outlines the logical flow of a typical ratiometric calcium imaging experiment using this compound.

References

- 1. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. This compound, potassium salt | AAT Bioquest [aatbio.com]

- 3. Ratiometric Analysis of this compound by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. Spectrum [this compound (calcium bound)] | AAT Bioquest [aatbio.com]

- 7. Use of this compound as an intracellular calcium indicator in frog skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of this compound as an intracellular calcium indicator in frog skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Fura Red: An In-depth Technical Guide to a Long-Wavelength Ratiometric Calcium Indicator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura Red is a fluorescent, ratiometric calcium indicator that has become a valuable tool for measuring intracellular calcium dynamics. As a long-wavelength analog of Fura-2, it offers distinct advantages, particularly in minimizing cellular autofluorescence and enabling multiplexing with other fluorescent probes. This technical guide provides a comprehensive overview of this compound's spectral properties, detailed experimental protocols, and its application in key signaling pathways.

This compound's fluorescence emission decreases upon binding to Ca2+.[1][2] This characteristic, combined with its visible light excitation, makes it suitable for a variety of applications, including fluorescence microscopy, flow cytometry, and microplate-based assays. It is often used in combination with green-fluorescent calcium indicators like Fluo-3 for ratiometric measurements using a single excitation wavelength.[3][4][5] This ratiometric approach provides a more accurate quantification of intracellular calcium concentrations by minimizing the effects of uneven dye loading, photobleaching, and variations in cell thickness.

Core Spectral and Chemical Properties

This compound's utility is defined by its unique excitation and emission characteristics. While it can be excited over a range of wavelengths, its response to calcium binding is key to its application.

| Property | Value | Notes |

| Excitation Maximum (Ca2+-bound) | ~435 nm[3] | Can be excited at various wavelengths including 405 nm, 420 nm, 457 nm, 470 nm, and 488 nm. |

| Emission Maximum | ~639 - 660 nm | |

| Response to Ca2+ Binding | Fluorescence decrease | When excited at 488 nm, fluorescence intensity diminishes as it binds to calcium.[6][4] |

| Dissociation Constant (Kd) for Ca2+ (in vitro) | 400 nM | This value represents the affinity of the dye for calcium in a controlled buffer system. |

| Apparent Dissociation Constant (Kd) for Ca2+ (in situ) | 1.1 - 1.6 µM | In the cellular environment (myoplasm), binding to cellular components leads to a lower apparent affinity for calcium. |

| Molar Extinction Coefficient (ε) | Not consistently reported | While essential for quantitative fluorescence measurements, a definitive value for this compound is not readily available in the literature. |

| Quantum Yield (Φ) | Not consistently reported | Similar to the extinction coefficient, the quantum yield for this compound is not consistently published. |

Ratiometric Calcium Measurements

This compound is well-suited for ratiometric measurements, which provide a more robust quantification of intracellular calcium by correcting for variables such as dye concentration and cell path length. There are two primary approaches for ratiometric analysis with this compound:

-

Dual Excitation Ratiometry: This method involves exciting the dye at two different wavelengths and measuring the ratio of the resulting emission intensities. Common excitation wavelength pairs include 420 nm and 480 nm, or 457 nm and 488 nm.[6]

-

Dual Color Ratiometry (with a second indicator): this compound can be co-loaded with a green fluorescent calcium indicator, such as Fluo-3, Fluo-8, or Cal-520.[3][4][5][7] By exciting both dyes with a single wavelength (e.g., 488 nm), the ratio of the green emission (from Fluo-3, which increases with calcium) to the red emission (from this compound, which decreases with calcium) provides a ratiometric measure of the intracellular calcium concentration.

Experimental Protocols

The following sections provide detailed methodologies for using this compound in various experimental platforms.

Cell Loading with this compound AM

The acetoxymethyl (AM) ester form of this compound is cell-permeant and is used for loading the dye into live cells.

Reagents:

-

This compound, AM

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127 (10-20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

Protocol:

-

Prepare a 2 to 5 mM stock solution of this compound, AM in DMSO. Store this stock solution in small aliquots at -20°C, protected from light and moisture.

-

On the day of the experiment, prepare a working solution of 2 to 20 µM this compound, AM in your chosen buffer. For most cell lines, a final concentration of 4-5 µM is recommended.

-

To aid in the dispersion of the AM ester in the aqueous buffer, add Pluronic F-127 to the working solution for a final concentration of 0.01% to 0.04%.

-

Replace the cell culture medium with the this compound, AM working solution.

-

Incubate the cells at 37°C for 30 to 60 minutes. The optimal incubation time may vary depending on the cell type.

-

After incubation, wash the cells with fresh buffer to remove excess dye.

-

Allow the cells to de-esterify the AM ester for at least 30 minutes at room temperature before imaging. This process traps the active form of this compound inside the cells.

Calcium Imaging with Fluorescence Microscopy

Equipment:

-

Inverted fluorescence microscope equipped with appropriate filters for this compound.

-

Light source (e.g., Xenon arc lamp or LED) with excitation filters for the chosen ratiometric method.

-

Sensitive camera (e.g., sCMOS or EMCCD).

Protocol:

-

Load the cells with this compound, AM as described above.

-

Mount the coverslip with the loaded cells onto the microscope stage.

-

Acquire images using the appropriate excitation and emission filters. For dual excitation ratiometry, alternate between the two excitation wavelengths and collect the corresponding emission images.

-

Establish a baseline fluorescence ratio before stimulating the cells.

-

Apply the stimulus of interest (e.g., agonist, ionophore) to induce a calcium response.

-

Record the changes in fluorescence intensity over time.

-

For data analysis, calculate the ratio of the fluorescence intensities (e.g., F420/F480) for each time point. The change in this ratio is proportional to the change in intracellular calcium concentration.

Ratiometric Analysis by Flow Cytometry

Equipment:

-

Flow cytometer with appropriate lasers and emission detectors. A common configuration uses a violet laser (406 nm) and a green or blue laser (488 nm or 532 nm).

Protocol:

-

Load the cells in suspension with this compound, AM.

-

Wash the cells to remove extracellular dye.

-

Resuspend the cells in a suitable buffer for flow cytometry analysis.

-

Acquire data on the flow cytometer. For ratiometric analysis, a common method involves exciting with both a violet (e.g., 406 nm) and a green (e.g., 532 nm) laser.

-

Emission is detected using two different filter sets. An increase in emission is typically monitored off the violet laser (e.g., using a 630LP and 660/20 BP filter), while a decrease in emission is detected off the green laser (e.g., using a 685LP and 710/50 BP filter).[1]

-

The ratiometric "this compound Ratio" is calculated as the increasing signal from the violet laser divided by the decreasing signal from the green laser.

-

Analyze the data using appropriate flow cytometry software to gate on the cell population of interest and measure the change in the fluorescence ratio over time in response to a stimulus.

High-Throughput Screening with a Microplate Reader

Equipment:

-

Fluorescence microplate reader with programmable liquid handling and appropriate excitation and emission filters.

Protocol:

-

Seed cells in a 96-well or 384-well black-walled, clear-bottom plate.

-

Load the cells with this compound, AM.

-

Set the microplate reader to acquire fluorescence intensity at the desired excitation and emission wavelengths. For ratiometric measurements, the reader should be capable of rapidly alternating between two excitation wavelengths (e.g., 435 nm and 470 nm) while measuring emission at two corresponding wavelengths (e.g., 630 nm and 650 nm).[4]

-

Establish a baseline reading before adding the stimulant.

-

Use the plate reader's injectors to add the stimulant to the wells and simultaneously monitor the fluorescence intensity.

-

Calculate the ratio of the two emission signals to determine the change in intracellular calcium.

Signaling Pathways and Experimental Workflows

This compound is frequently used to study signaling pathways that involve changes in intracellular calcium. A common application is the investigation of G-protein coupled receptor (GPCR) activation.

GPCR Activation leading to Intracellular Calcium Release

The following diagram illustrates a typical GPCR signaling cascade that can be monitored using this compound.

GPCR signaling cascade leading to intracellular calcium release.

Experimental Workflow for a Microscopy-Based Calcium Assay

The following diagram outlines the logical flow of a typical calcium imaging experiment using this compound.

Workflow for a this compound-based calcium imaging experiment.

Conclusion

This compound is a versatile and powerful tool for the ratiometric measurement of intracellular calcium. Its long-wavelength excitation and emission properties make it particularly advantageous for minimizing autofluorescence and for use in combination with other fluorescent probes. By following the detailed protocols outlined in this guide, researchers and drug development professionals can effectively utilize this compound to investigate calcium signaling in a wide range of biological systems and applications. The provided diagrams of signaling pathways and experimental workflows offer a clear framework for designing and executing robust and reproducible experiments.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, potassium salt | AAT Bioquest [aatbio.com]

- 4. Extinction Coefficient [Fura-2 (calcium bound)] | AAT Bioquest [aatbio.com]

- 5. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. Spectrum [this compound (calcium bound)] | AAT Bioquest [aatbio.com]

Fura Red: An In-depth Technical Guide to a Ratiometric Calcium Indicator

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fura Red, a valuable ratiometric fluorescent indicator for the quantitative measurement of intracellular calcium ([Ca²⁺]i). This compound's unique spectral properties, including its excitation in the visible range and long-wavelength emission, make it a powerful tool in cellular biology, particularly for studies involving multicolor analysis and for minimizing cellular autofluorescence and phototoxicity. This document details its mechanism of action, key spectral and chemical properties, experimental protocols for its use, and its application in studying cellular signaling pathways.

Core Principles of this compound as a Ratiometric Indicator

This compound is an analog of the well-known UV-excitable calcium indicator, Fura-2. Its key advantage lies in its visible light excitability, which reduces potential photodamage to cells compared to UV-excitable dyes.[1] As a ratiometric indicator, this compound allows for the accurate determination of intracellular calcium concentrations, largely independent of variations in dye concentration, cell thickness, or photobleaching.[2]

The ratiometric capability of this compound stems from the spectral shift it undergoes upon binding to Ca²⁺. Uniquely, upon chelation of Ca²⁺, the fluorescence emission of this compound decreases when excited at approximately 488 nm.[3][4] For ratiometric measurements, two different excitation wavelengths are typically used. For instance, in flow cytometry, excitation by a violet laser (e.g., 406 nm) results in an increasing signal with higher Ca²⁺, while excitation with a green laser (e.g., 532 nm) leads to a decreasing signal.[5][6] The ratio of the fluorescence intensities at these two wavelengths provides a quantitative measure of the intracellular calcium concentration.

Quantitative Data

The following tables summarize the key quantitative properties of this compound, providing essential data for experimental design and analysis.

Table 1: Spectral Properties of this compound

| State | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| Ca²⁺ Bound | ~435[1][7] | ~639-660[3][7][8][9] |

| Ca²⁺ Free | ~470-488[10] | ~650-660[8][9] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Dissociation Constant (Kd) for Ca²⁺ | 1.1-1.6 µM (in myoplasm)[11][12] |

| Formulations Available | Membrane-permeant AM ester, membrane-impermeant salt derivative[3][4] |

Note on Kd: The apparent dissociation constant of this compound for Ca²⁺ can be influenced by the intracellular environment, such as protein binding, viscosity, and temperature.[11][12] Therefore, in situ calibration is highly recommended for accurate quantitative measurements.

Experimental Protocols

Accurate measurement of intracellular calcium using this compound requires careful adherence to established protocols for dye loading, calibration, and data acquisition.

Protocol 1: this compound-AM Ester Loading in Live Cells

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

Materials:

-

This compound, AM (Acetoxymethyl ester)

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (10% w/v in distilled water)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (optional, to prevent dye leakage)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 2 to 5 mM stock solution of this compound, AM in anhydrous DMSO.[10] Store in small aliquots at -20°C, protected from light.

-

Prepare a 10% (w/v) stock solution of Pluronic® F-127 in distilled water. This surfactant aids in the dispersion of the nonpolar this compound, AM in aqueous media.

-

(Optional) Prepare a 25 mM stock solution of probenecid.

-

-

Prepare Loading Solution:

-

On the day of the experiment, thaw an aliquot of the this compound, AM stock solution.

-

Prepare a working solution with a final this compound, AM concentration of 2 to 5 µM in your chosen physiological buffer (e.g., HBSS).[10]

-

To aid in dye solubilization, first mix the this compound, AM stock solution with an equal volume of 10% Pluronic® F-127 solution before diluting into the buffer. The recommended final concentration of Pluronic® F-127 is 0.02% to 0.04%.

-

(Optional) If your cells express organic anion transporters that can extrude the dye, add probenecid to the loading solution for a final in-well concentration of 0.5-1 mM.[10]

-

-

Cell Loading:

-

Culture cells on coverslips or in a microplate overnight.

-

Replace the culture medium with the this compound, AM loading solution.

-

Incubate the cells at 37°C for 30 to 60 minutes. The optimal incubation time can vary between cell lines.[10]

-

-

Washing and De-esterification:

-

After incubation, wash the cells with fresh, pre-warmed buffer (containing probenecid, if used) to remove extracellular dye.

-

Incubate the cells for an additional 30 minutes at room temperature to allow for the complete de-esterification of the this compound, AM by intracellular esterases, which traps the active dye within the cells.[13]

-

Protocol 2: In Situ Calibration of this compound (Determination of Rmin and Rmax)

To convert the fluorescence ratio to an absolute calcium concentration, an in situ calibration is necessary to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

Materials:

-

This compound-loaded cells

-

Calcium-free buffer (e.g., HBSS with 5-10 mM EGTA)

-

High-calcium buffer (e.g., HBSS with 10 mM CaCl₂)

-

Calcium ionophore (e.g., Ionomycin or 4-Bromo A23187) at a final concentration of 5-10 µM

Procedure:

-

Baseline Measurement: Record the baseline fluorescence ratio from the this compound-loaded cells in a standard physiological buffer.

-

Determination of Rmax (Maximum Ratio):

-

Perfuse the cells with the high-calcium buffer.

-

Add the calcium ionophore to equilibrate the intracellular and extracellular Ca²⁺ concentrations.

-

Record the stable, maximal fluorescence ratio. This value represents Rmax.[14]

-

-

Determination of Rmin (Minimum Ratio):

-

Thoroughly wash the cells with the calcium-free buffer containing the calcium ionophore.

-

Record the stable, minimal fluorescence ratio. This value represents Rmin.[14]

-

Protocol 3: Calculation of Intracellular Calcium Concentration

The intracellular calcium concentration can be calculated using the Grynkiewicz equation:[15][16][17]

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

-

[Ca²⁺]i is the intracellular free calcium concentration.

-

Kd is the dissociation constant of this compound for Ca²⁺.

-

R is the experimentally measured fluorescence ratio.

-

Rmin is the fluorescence ratio in the absence of Ca²⁺.

-

Rmax is the fluorescence ratio at Ca²⁺ saturation.

-

Sf2 / Sb2 is the ratio of fluorescence intensities at the denominator wavelength for the Ca²⁺-free and Ca²⁺-bound forms of the indicator, respectively. This value needs to be determined experimentally during the in situ calibration.

Visualizing Signaling Pathways and Experimental Workflows

Gαq-Protein Coupled Receptor (GPCR) Signaling Pathway

Many cellular processes, including those in drug discovery, involve the activation of G-protein coupled receptors (GPCRs) that lead to the mobilization of intracellular calcium. The Gαq pathway is a primary route for this process.

Caption: Gαq-mediated calcium mobilization pathway.

This signaling cascade begins with an agonist binding to a Gαq-coupled receptor, leading to the activation of Phospholipase C (PLC).[7][18] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[18] This increase in intracellular calcium, which can be precisely measured using this compound, initiates a variety of downstream cellular responses.

Experimental Workflow for Intracellular Calcium Measurement

The following diagram illustrates the logical flow of an experiment to measure intracellular calcium using this compound.

Caption: Experimental workflow for [Ca²⁺]i measurement with this compound.

This workflow outlines the key steps from cell preparation and dye loading to data acquisition and analysis. Each step is critical for obtaining reliable and reproducible results.

Conclusion

This compound stands as a robust and versatile tool for the ratiometric measurement of intracellular calcium. Its visible light excitation and long-wavelength emission offer significant advantages in minimizing phototoxicity and autofluorescence, making it particularly suitable for sensitive cell types and for experiments requiring the simultaneous use of other fluorescent probes. By following the detailed protocols for loading, calibration, and data analysis presented in this guide, researchers can effectively harness the capabilities of this compound to investigate the intricate dynamics of calcium signaling in a wide range of biological systems.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Calcium Flux Using Calcium Green and this compound | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 5. G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ratiometric Analysis of this compound by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets | PLOS One [journals.plos.org]

- 7. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluo-3 and Fluo-4 Protocols [icms.qmul.ac.uk]

- 9. Determination of Fura-2 dissociation constants following adjustment of the apparent Ca-EGTA association constant for temperature and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ratiometric Analysis of this compound by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. abpbio.com [abpbio.com]

- 13. ionoptix.com [ionoptix.com]

- 14. researchgate.net [researchgate.net]

- 15. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. GPCR mediated control of calcium dynamics: A systems perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cusabio.com [cusabio.com]

Intracellular Localization of Fura Red: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura Red is a fluorescent calcium indicator widely utilized for the ratiometric measurement of intracellular calcium concentrations ([Ca²⁺]i). As an analog of Fura-2, it offers the advantage of excitation at visible wavelengths, which can reduce phototoxicity and background autofluorescence compared to UV-excitable probes. A critical aspect of its application is understanding its distribution within the cell, as its accumulation in organelles can influence the accuracy of cytosolic calcium measurements. This technical guide provides an in-depth overview of the intracellular localization of this compound, including factors that influence its distribution, protocols for cell loading and analysis, and methods to mitigate unwanted sequestration. While direct quantitative data on the subcellular distribution of this compound is limited in the available literature, this guide consolidates current knowledge, drawing parallels from the extensively studied Fura-2 where relevant.

Core Principles of this compound Usage

This compound is typically introduced into cells in its acetoxymethyl (AM) ester form, this compound, AM. The lipophilic nature of the AM ester allows it to passively diffuse across the plasma membrane into the cytosol. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, converting this compound into its membrane-impermeant, calcium-sensitive form.[1] This active form is then "trapped" within the cell.

Upon binding to Ca²⁺, this compound exhibits a shift in its fluorescence excitation spectrum. This property allows for ratiometric measurements, where the ratio of fluorescence intensity at two different excitation wavelengths is used to determine the [Ca²⁺]i. This ratiometric approach provides a robust measurement that is largely independent of dye concentration, photobleaching, and cell thickness.[2]

Factors Influencing Intracellular Localization

The idealized scenario is a homogenous distribution of the active this compound dye throughout the cytosol. However, several factors can lead to its sequestration into various intracellular organelles, potentially complicating the interpretation of fluorescence signals.

1. Dye Sequestration in Organelles:

Like its counterpart Fura-2, this compound can accumulate in intracellular compartments such as mitochondria, lysosomes, and the endoplasmic reticulum.[3][4] This sequestration is a significant consideration as the calcium concentration and pH within these organelles can differ substantially from the cytosol, leading to altered fluorescence properties of the dye and inaccurate reporting of cytosolic calcium levels. Studies on Fura-2 have shown that in some cell types, a significant amount of the dye can be found in mitochondria.[5]

2. Role of Organic Anion Transporters:

The de-esterified form of this compound is an organic anion. In many cell types, organic anion transporters present on both the plasma membrane and the membranes of intracellular organelles can actively transport the dye out of the cytoplasm.[6] This can lead to both leakage of the dye from the cell and its accumulation within organelles.

3. Temperature Dependence of Loading:

The activity of both intracellular esterases and organic anion transporters is temperature-dependent. Loading cells with this compound, AM at 37°C can accelerate the de-esterification process but also enhances the rate of sequestration into organelles.[7] Conversely, loading at lower temperatures (e.g., room temperature) can help to minimize this compartmentalization.[8]

4. Cell Type Specificity:

The extent of this compound sequestration can vary significantly between different cell types, likely due to differences in the expression and activity of esterases and organic anion transporters.[9]

Data Presentation: Properties and Localization Factors

Table 1: Spectral Properties of this compound

| Property | Calcium-Bound | Calcium-Free |

| Excitation Maximum | ~435 nm | ~470 nm |

| Emission Maximum | ~639 nm | ~650 nm |

| Ratiometric Measurement | Excitation ratio of 435 nm / 470 nm |

Note: The exact spectral properties can be influenced by the intracellular environment.[10]

Table 2: Factors Influencing this compound Subcellular Distribution

| Factor | Influence on Cytosolic Localization | Influence on Organellar Sequestration | Mitigation Strategies |

| Loading Temperature | Lower temperatures (e.g., room temp) favor cytosolic retention. | Higher temperatures (e.g., 37°C) increase sequestration. | Load cells at room temperature or pre-chill before loading. |

| Organic Anion Transporters | Activity leads to dye extrusion from the cytosol. | Mediate the transport of the dye into organelles. | Use of organic anion transporter inhibitors like probenecid. |

| Cell Type | Varies depending on inherent cellular machinery. | Varies depending on organelle content and transporter expression. | Optimize loading protocols for each cell type. |

| AM Ester Hydrolysis | Incomplete hydrolysis can lead to compartmentalization. | Partially hydrolyzed forms may be substrates for organellar transporters. | Allow sufficient time for complete de-esterification. |

Experimental Protocols

Protocol 1: Standard this compound, AM Loading for Cytosolic Calcium Measurement

This protocol is designed to maximize cytosolic loading while minimizing organellar sequestration.

-

Cell Preparation:

-

Plate cells on coverslips or in a multi-well plate to achieve 70-80% confluency on the day of the experiment.

-

Wash the cells once with a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) containing Ca²⁺ and Mg²⁺.

-

-

Loading Solution Preparation:

-

Prepare a stock solution of this compound, AM (1-5 mM) in high-quality, anhydrous DMSO.

-

For a working solution, dilute the this compound, AM stock solution to a final concentration of 1-5 µM in HBSS.

-

To aid in dye solubilization and prevent sequestration, the loading buffer can be supplemented with:

-

Pluronic® F-127 (0.02-0.04% final concentration).

-

Probenecid (1-2.5 mM final concentration) to inhibit organic anion transporters.[6]

-

-

-

Cell Loading:

-

Remove the wash buffer and add the this compound, AM loading solution to the cells.

-

Incubate for 30-60 minutes at room temperature, protected from light. The optimal loading time should be determined empirically for each cell type.

-

-

Washing and De-esterification:

-

Remove the loading solution and wash the cells 2-3 times with fresh HBSS (containing probenecid if used during loading) to remove extracellular dye.

-

Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester.

-

-

Imaging:

-

Mount the coverslip onto an imaging chamber or place the multi-well plate on the microscope stage.

-

Excite the cells alternately at ~435 nm and ~470 nm and collect the emission at ~650 nm.

-

The ratio of the fluorescence intensities (F435/F470) is then calculated to determine the relative changes in intracellular calcium.

-

Protocol 2: Co-localization Study to Determine this compound Subcellular Distribution

This protocol uses fluorescent markers for specific organelles to assess the degree of co-localization with this compound.

-

Transfection with Organelle Markers (if necessary):

-